molecular formula C13H14N2S B15226053 (4-(2-Cyclopropylthiazol-5-yl)phenyl)methanamine

(4-(2-Cyclopropylthiazol-5-yl)phenyl)methanamine

Cat. No.: B15226053
M. Wt: 230.33 g/mol
InChI Key: BCMRPSIOBOWTOV-UHFFFAOYSA-N
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Description

(4-(2-Cyclopropylthiazol-5-yl)phenyl)methanamine is an organic compound that features a thiazole ring substituted with a cyclopropyl group and a phenyl ring attached to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Cyclopropylthiazol-5-yl)phenyl)methanamine typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl and phenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. The cyclopropyl group can be introduced via cyclopropanation reactions, while the phenylmethanamine moiety can be attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Cyclopropylthiazol-5-yl)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings.

Scientific Research Applications

(4-(2-Cyclopropylthiazol-5-yl)phenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(2-Cyclopropylthiazol-5-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating certain biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4-Phenylthiazol-5-yl)methanamine
  • (4-Methylthiazol-5-yl)phenyl)methanamine
  • (4-Ethylthiazol-2-yl)methanamine

Uniqueness

(4-(2-Cyclopropylthiazol-5-yl)phenyl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C13H14N2S

Molecular Weight

230.33 g/mol

IUPAC Name

[4-(2-cyclopropyl-1,3-thiazol-5-yl)phenyl]methanamine

InChI

InChI=1S/C13H14N2S/c14-7-9-1-3-10(4-2-9)12-8-15-13(16-12)11-5-6-11/h1-4,8,11H,5-7,14H2

InChI Key

BCMRPSIOBOWTOV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(S2)C3=CC=C(C=C3)CN

Origin of Product

United States

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